Profound Selectivity Against CDK4/Cyclin D1: An Optimal Inactive Control Scaffold
The defining and most critical differentiator for this compound is its near-complete lack of inhibitory activity against CDK4/cyclin D1, with a reported IC50 of >100,000 nM (>100 μM) [1]. This is in stark contrast to closely related diarylurea derivatives developed as CDK4 inhibitors, such as compound 15 (N-(9-oxo-9H-fluoren-4-yl)-N'-pyridin-2-ylurea), which exhibits an IC50 of 0.10 μM (100 nM) against the same target [2]. This 1000-fold difference in potency, driven by the simple substitution of the cyclohexyl group with a 9-oxo-fluorenyl moiety, establishes the target compound as a validated 'inactive' or 'low-affinity' control for CDK4/cyclin D1 assays.
| Evidence Dimension | CDK4/Cyclin D1 inhibition (IC50) |
|---|---|
| Target Compound Data | >100,000 nM (>100 μM) |
| Comparator Or Baseline | Diarylurea derivative 15 (N-(9-oxo-9H-fluoren-4-yl)-N'-pyridin-2-ylurea) |
| Quantified Difference | >1000-fold difference in potency |
| Conditions | In vitro kinase assay using purified enzyme and synthetic peptide substrate with 50 µM ATP at 30°C [1]; Comparator assay conditions similarly described for CDK4 inhibition [2]. |
Why This Matters
This uniquely low potency profile makes the compound an essential, well-characterized negative control for any screen or medicinal chemistry program targeting CDK4, preventing false-positive hits and enabling accurate baseline correction.
- [1] BindingDB. (n.d.). BDBM6661: 1-cyclohexyl-3-pyridin-2-ylurea (IC50 > 100,000 nM for CDK4/cyclin D1). View Source
- [2] Honma, T., Hayashi, K., Aoyama, T., Hashimoto, N., Machida, T., Fukasawa, K., ... & Morishima, H. (2001). Structure-Based Generation of a New Class of Potent Cdk4 Inhibitors: New de Novo Design Strategy and Library Design. Journal of Medicinal Chemistry, 44(26), 4615-4627. View Source
